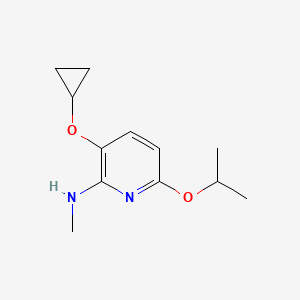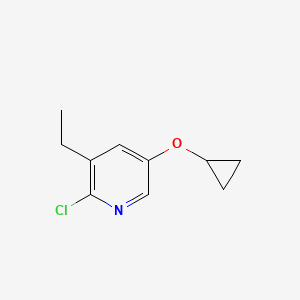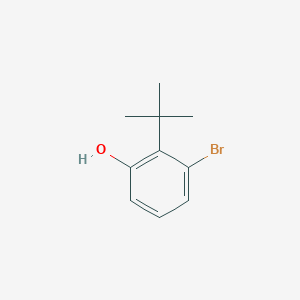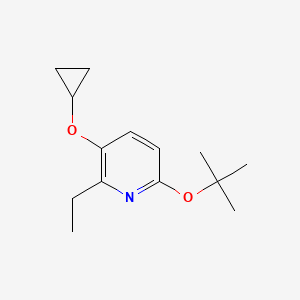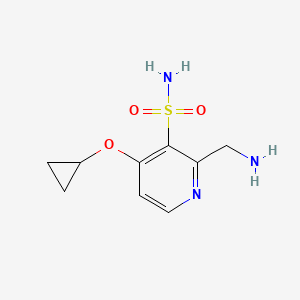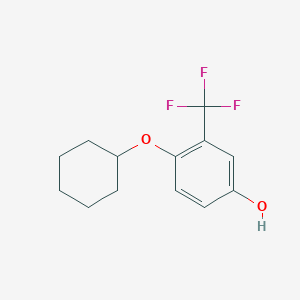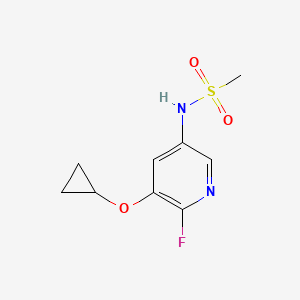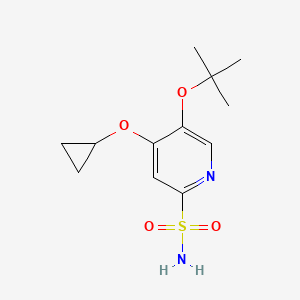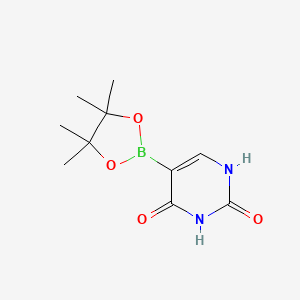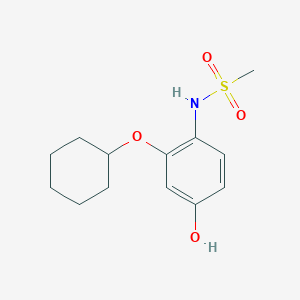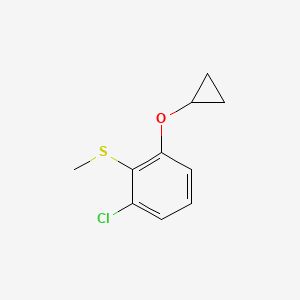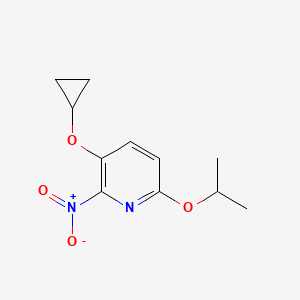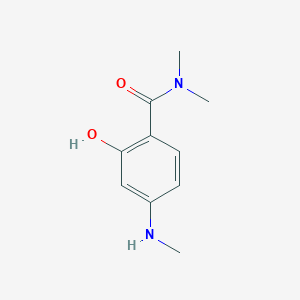
2-Hydroxy-N,N-dimethyl-4-(methylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N,N-dimethyl-4-(methylamino)benzamide is an organic compound with the molecular formula C10H14N2O2 It is a derivative of benzamide, characterized by the presence of hydroxy, dimethyl, and methylamino groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N,N-dimethyl-4-(methylamino)benzamide typically involves the condensation of 2-hydroxybenzoic acid with N,N-dimethyl-4-(methylamino)amine. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the amide bond. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites or metal-organic frameworks, can improve the reaction rate and selectivity. Ultrasonic irradiation and microwave-assisted synthesis are also employed to reduce reaction times and energy consumption .
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form quinone derivatives.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Hydroxy-N,N-dimethyl-4-(methylamino)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and resins
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N,N-dimethyl-4-(methylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the amide group can participate in polar interactions. These interactions can modulate the activity of the target protein, leading to changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
- 2-Hydroxy-N,N-dimethylbenzamide
- N,N-Dimethyl-4-(methylamino)benzamide
- 2-Hydroxy-4-(methylamino)benzamide
Comparison: 2-Hydroxy-N,N-dimethyl-4-(methylamino)benzamide is unique due to the presence of both hydroxy and dimethylamino groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, 2-Hydroxy-N,N-dimethylbenzamide lacks the methylamino group, which may affect its interaction with biological targets and its overall pharmacological profile .
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-hydroxy-N,N-dimethyl-4-(methylamino)benzamide |
InChI |
InChI=1S/C10H14N2O2/c1-11-7-4-5-8(9(13)6-7)10(14)12(2)3/h4-6,11,13H,1-3H3 |
Clave InChI |
ILNOVEDHBBRFEH-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=C(C=C1)C(=O)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


